

Comparing humoral vs. cellular immunity from BNT162b2 and other vaccines

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A comprehensive analysis of the immune responses elicited by the B.1.1.529 (Omicron) variant of SARS-CoV-2 reveals distinct characteristics in both humoral and cellular immunity when compared to the wild-type strain. This guide provides a detailed comparison of these immune responses, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Humoral Immunity: A Tale of Two Responses

The humoral immune response, primarily mediated by antibodies, shows significant differences between the Omicron variant and the wild-type SARS-CoV-2.

Neutralizing Antibody Titers

Studies have consistently demonstrated that neutralizing antibody titers are considerably lower against the Omicron variant compared to the wild-type strain in vaccinated and convalescent individuals. This reduction in neutralization capacity is a key factor in the increased number of breakthrough infections observed with the Omicron variant.



Vaccine/Cohor t	Wild-Type Neutralizing Antibody Titer (GMT)	Omicron Neutralizing Antibody Titer (GMT)	Fold Reduction	Reference
BNT162b2 (2 doses)	1502	48	31.3	[1][2]
mRNA-1273 (2 doses)	1845	58	31.8	[1][2]
Ad26.COV2.S (1 dose)	245	12	20.4	[1]
Convalescent (Unvaccinated)	654	20	32.7	[2]

Receptor-Binding Domain (RBD) Antibody Binding

While neutralizing antibody titers are significantly reduced, the binding of antibodies to the Receptor-Binding Domain (RBD) of the Omicron spike protein is less affected. This suggests that some non-neutralizing antibodies can still recognize and bind to the Omicron variant, although their protective efficacy is likely diminished.

Vaccine/Cohor t	Wild-Type RBD Binding (Arbitrary Units)	Omicron RBD Binding (Arbitrary Units)	Fold Reduction	Reference
BNT162b2 (2 doses)	3500	1800	1.9	[3]
mRNA-1273 (2 doses)	4200	2200	1.9	[3]

Cellular Immunity: A More Conserved Defense

In contrast to the significant drop in humoral immunity, cellular immune responses, mediated by T cells, appear to be more conserved against the Omicron variant.



CD4+ T-cell Responses

CD4+ T-cell responses, which are crucial for orchestrating the overall immune response, are largely preserved against the Omicron variant. Studies have shown that the magnitude of CD4+ T-cell activation in response to Omicron spike peptides is comparable to that induced by the wild-type spike protein.

Vaccine/Cohor t	Wild-Type Spike-specific CD4+ T-cells (% of total CD4+)	Omicron Spike-specific CD4+ T-cells (% of total CD4+)	P-value	Reference
BNT162b2 (2 doses)	0.098	0.085	>0.05	[4]
mRNA-1273 (2 doses)	0.112	0.097	>0.05	[4]
Convalescent	0.075	0.068	>0.05	[4]

CD8+ T-cell Responses

Similarly, CD8+ T-cell responses, responsible for recognizing and killing infected cells, are also well-maintained against the Omicron variant. The frequency of Omicron-specific CD8+ T-cells is not significantly different from that of wild-type-specific CD8+ T-cells.



Vaccine/Cohor t	Wild-Type Spike-specific CD8+ T-cells (% of total CD8+)	Omicron Spike-specific CD8+ T-cells (% of total CD8+)	P-value	Reference
BNT162b2 (2 doses)	0.15	0.13	>0.05	[4]
mRNA-1273 (2 doses)	0.18	0.16	>0.05	[4]
Convalescent	0.12	0.11	>0.05	[4]

Experimental Protocols Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test (PRNT) is the gold standard for measuring neutralizing antibodies.

Materials:

- Vero E6 cells
- SARS-CoV-2 wild-type and Omicron variant isolates
- Patient serum samples
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Agarose
- Neutral Red stain



Procedure:

- Seed Vero E6 cells in 12-well plates and grow to confluence.
- Serially dilute heat-inactivated patient serum samples.
- Mix diluted serum with a standardized amount of either wild-type or Omicron SARS-CoV-2 virus and incubate for 1 hour at 37°C.
- Inoculate the Vero E6 cell monolayers with the serum-virus mixtures.
- After 1 hour of adsorption, overlay the cells with a mixture of DMEM containing 2% FBS and 1% low-melting-point agarose.
- Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.
- Fix the cells with 10% formalin and stain with Neutral Red.
- Count the number of plaques in each well. The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that results in a 50% reduction in the number of plaques compared to the virus-only control.

Enzyme-Linked Immunosorbent Assay (ELISA) for RBD Binding

ELISA is used to quantify the binding of antibodies to the RBD of the spike protein.

Materials:

- 96-well microplates coated with recombinant wild-type or Omicron RBD protein
- Patient serum samples
- Horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody
- TMB (3,3',5,5'-tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H2SO4)



- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Dilution buffer (e.g., wash buffer with 1% BSA)

Procedure:

- Dilute patient serum samples in dilution buffer.
- Add diluted serum to the RBD-coated wells and incubate for 2 hours at room temperature.
- · Wash the wells three times with wash buffer.
- Add HRP-conjugated anti-human IgG secondary antibody to each well and incubate for 1 hour at room temperature.
- Wash the wells three times with wash buffer.
- Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Add stop solution to each well to stop the reaction.
- Read the absorbance at 450 nm using a microplate reader. The antibody binding is proportional to the absorbance value.

ELISpot Assay for T-cell Responses

The ELISpot assay is used to quantify the frequency of antigen-specific cytokine-secreting T-cells.

Materials:

- 96-well PVDF membrane plates pre-coated with anti-human IFN-y antibody
- Peripheral blood mononuclear cells (PBMCs) from patients
- Peptide pools covering the spike protein of wild-type and Omicron SARS-CoV-2
- RPMI-1640 medium



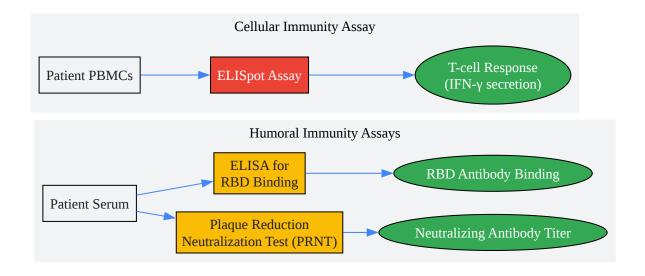
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-alkaline phosphatase
- BCIP/NBT substrate

Procedure:

- Isolate PBMCs from patient blood samples using FicoII-Paque density gradient centrifugation.
- Add 2x10⁵ PBMCs to each well of the pre-coated ELISpot plate.
- Stimulate the cells with either wild-type or Omicron spike peptide pools, a positive control (e.g., PHA), or a negative control (e.g., DMSO) for 18-24 hours at 37°C in a 5% CO2 incubator.
- Wash the wells with PBS.
- Add biotinylated anti-human IFN-y detection antibody and incubate for 2 hours at room temperature.
- Wash the wells and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
- Wash the wells and add BCIP/NBT substrate.
- Allow spots to develop, then wash the plate with distilled water and let it dry.
- Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-y-secreting T-cell.

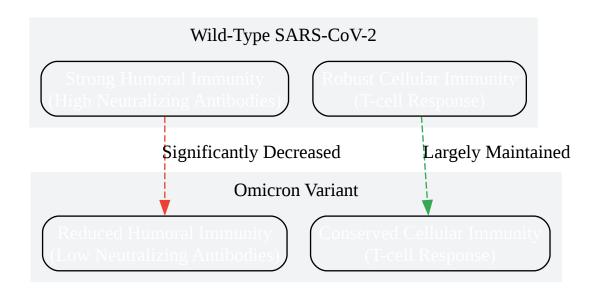
Visualizations





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Caption: Experimental workflow for assessing humoral and cellular immunity.



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Caption: Comparison of immune responses to Wild-Type vs. Omicron.



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